molecular formula C7H4Cl4O B166954 2,3,5,6-Tetrachloroanisole CAS No. 6936-40-9

2,3,5,6-Tetrachloroanisole

Cat. No. B166954
CAS RN: 6936-40-9
M. Wt: 245.9 g/mol
InChI Key: WMMFIDNWZNCBCT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloroanisole is a chemical compound with the CAS Number: 6936-40-9 and Linear Formula: C7H4Cl4O . It is often used in research and development .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrachloroanisole is represented by the formula C7H4Cl4O . The compound has a molecular weight of 245.92 .


Physical And Chemical Properties Analysis

2,3,5,6-Tetrachloroanisole has an empirical formula of C7H4Cl4O and a molecular weight of 245.92 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Safety and Hazards

2,3,5,6-Tetrachloroanisole is classified as a substance that is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Relevant Papers

A paper titled “Development, Optimization and Validation of a Sustainable and Quantifiable Methodology for the Determination of 2,4,6-Trichloroanisole, 2,3,4,6-Tetrachloroanisole, 2,4,6-Tribromoanisole, Pentachloroanisole, 2-Methylisoborneole and Geosmin in Air” discusses the development of a methodology for the determination of 2,3,5,6-Tetrachloroanisole and other compounds in air . This could be a useful reference for further understanding of this compound.

properties

IUPAC Name

1,2,4,5-tetrachloro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMFIDNWZNCBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863963
Record name 1,2,4,5-Tetrachloro-3-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrachloroanisole

CAS RN

6936-40-9, 53452-81-6
Record name 2,3,5,6-Tetrachloroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6936-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3,5,6-Tetrachloroanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006936409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, tetrachloromethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053452816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisole,3,5,6-tetrachloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21468
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Record name 1,2,4,5-Tetrachloro-3-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-tetrachloro-3-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.328
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Record name 2,3,5,6-TETRACHLOROANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64764RMB8N
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you provide more details about the research study comparing 2,3,5,6-tetrachloroanisole to other pentachlorophenol derivatives?

A2: The study published in investigated the fungicidal activity of pentachlorophenol and a range of its derivatives, including 2,3,5,6-tetrachloroanisole, against 16 different fungal species. [] The researchers aimed to identify any derivatives with potentially enhanced fungicidal properties compared to the parent compound. The findings highlight the structure-activity relationships within this group of compounds and suggest that specific structural modifications are needed to enhance fungicidal activity.

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